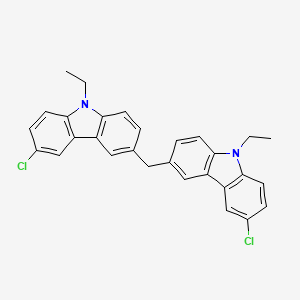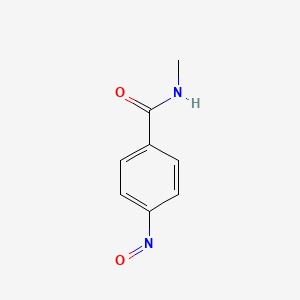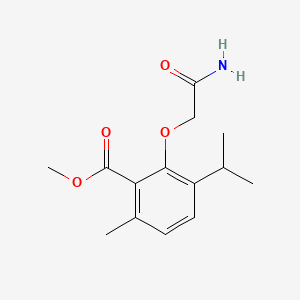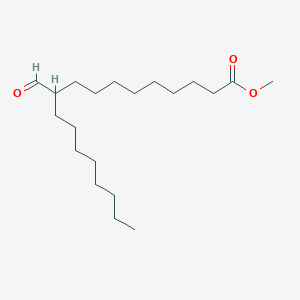
Octadecanoic acid, 10-formyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic acid, 10-formyl-, methyl ester is a chemical compound with the molecular formula C19H36O3. It is a derivative of octadecanoic acid (stearic acid) where a formyl group is attached at the 10th carbon and the carboxylic acid group is esterified with methanol. This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 10-formyl-, methyl ester typically involves the formylation of octadecanoic acid followed by esterification. One common method is the Vilsmeier-Haack reaction, where octadecanoic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 10th carbon. The resulting formylated product is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanoic acid, 10-formyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) in ethanol for aminolysis.
Major Products
Oxidation: Octadecanoic acid, 10-carboxylic acid.
Reduction: Octadecanoic acid, 10-hydroxyl-, methyl ester.
Substitution: Octadecanoic acid, 10-formyl-, ethyl ester (when reacted with ethanol).
Wissenschaftliche Forschungsanwendungen
Octadecanoic acid, 10-formyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of octadecanoic acid, 10-formyl-, methyl ester involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active formylated octadecanoic acid, which can then interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecanoic acid (Stearic acid): Lacks the formyl and ester groups, making it less reactive in certain chemical reactions.
10-Octadecenoic acid, methyl ester: Contains a double bond at the 10th carbon instead of a formyl group, leading to different chemical properties and reactivity.
Methyl stearate: The esterified form of octadecanoic acid without the formyl group, used primarily in the production of biodiesel and as a lubricant.
Uniqueness
Octadecanoic acid, 10-formyl-, methyl ester is unique due to the presence of both a formyl group and an ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
52414-69-4 |
|---|---|
Molekularformel |
C20H38O3 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
methyl 10-formyloctadecanoate |
InChI |
InChI=1S/C20H38O3/c1-3-4-5-6-9-12-15-19(18-21)16-13-10-7-8-11-14-17-20(22)23-2/h18-19H,3-17H2,1-2H3 |
InChI-Schlüssel |
ILYUELCFQNJINY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


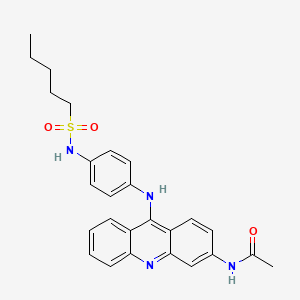
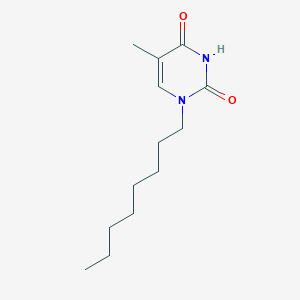
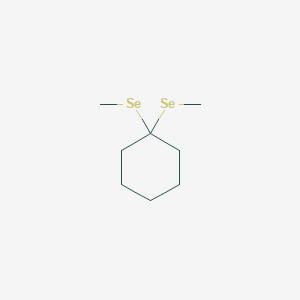
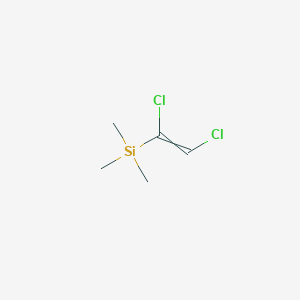
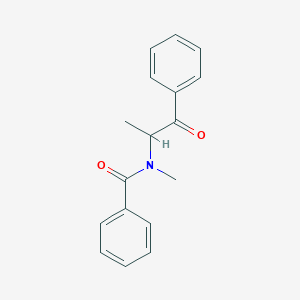
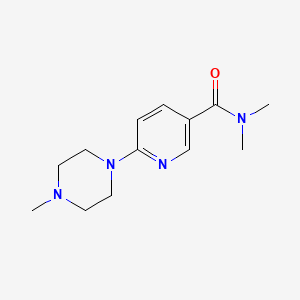
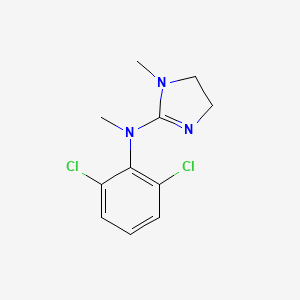
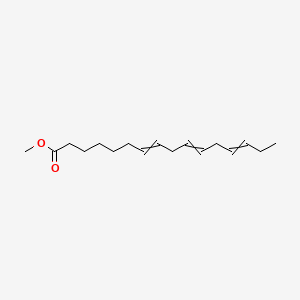


![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14642869.png)
